molecular formula C10H11FN2O2 B12639398 5-Cyclopropoxy-3-fluoro-N-methylpicolinamide

5-Cyclopropoxy-3-fluoro-N-methylpicolinamide

Cat. No.: B12639398
M. Wt: 210.20 g/mol
InChI Key: XUPHAMBEMCAWGW-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-fluoro-N-methylpicolinamide is a chemical compound with the molecular formula C10H11FN2O2. It is known for its unique structural features, which include a cyclopropoxy group, a fluorine atom, and a picolinamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-fluoro-N-methylpicolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction using a suitable cyclopropane precursor and a catalyst.

    Picolinamide Core Formation: The picolinamide core is synthesized through a series of reactions involving the condensation of appropriate amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity. The process may also involve continuous flow reactors for better control and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-fluoro-N-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Cyclopropoxy-3-fluoro-N-methylpicolinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-3-fluoro-N-methylpicolinamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

5-cyclopropyloxy-3-fluoro-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H11FN2O2/c1-12-10(14)9-8(11)4-7(5-13-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)

InChI Key

XUPHAMBEMCAWGW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=N1)OC2CC2)F

Origin of Product

United States

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